Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate;oxalic acid
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Overview
Description
The compound is a derivative of azetidine, which is a four-membered heterocyclic compound with one nitrogen atom. The presence of both carboxylate and amino functional groups suggests that it could participate in various chemical reactions. The tert-butyl group is a bulky substituent that could influence the compound’s reactivity and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by various functional group interconversions to introduce the amino, methoxy, and carboxylate groups .Molecular Structure Analysis
The molecular formula of the compound is C12H22N2O4, as suggested by the description . The presence of both polar (carboxylate, amino, and methoxy groups) and nonpolar (tert-butyl group) parts in the molecule could influence its solubility and reactivity.Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The amino group could participate in condensation reactions, the carboxylate group could undergo reactions typical of esters, and the methoxy group could be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the polarity of the molecule, determined by its functional groups, can influence its solubility in different solvents. The presence of the bulky tert-butyl group could influence the compound’s boiling and melting points .Scientific Research Applications
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Scientific Field: Organic Synthesis
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Scientific Field: Catalytic Protodeboronation
- Application Summary : This compound has been used in the catalytic protodeboronation of pinacol boronic esters, a valuable but previously unknown transformation .
- Methods of Application : The protodeboronation was carried out using a radical approach . This was paired with a Matteson–CH2–homologation .
- Results or Outcomes : The protocol allowed for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials. If it’s a reagent or an intermediate in chemical synthesis, future research could involve finding new reactions that it can participate in or improving the methods for its synthesis .
properties
IUPAC Name |
tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5.C2H2O4/c1-10(2,3)18-9(15)13-5-11(16,6-13)7(12)8(14)17-4;3-1(4)2(5)6/h7,16H,5-6,12H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRKGUPLEJPXBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(C(=O)OC)N)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate;oxalic acid |
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